3-[(2-Methylbenzyl)oxy]azetidine
Overview
Description
3-[(2-Methylbenzyl)oxy]azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles Azetidines are known for their significant ring strain, which imparts unique reactivity to these compounds
Scientific Research Applications
3-[(2-Methylbenzyl)oxy]azetidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
Future Directions
Azetidines have shown potential in various fields such as organic synthesis, medicinal chemistry, and drug discovery . They are considered important four-membered heterocycles used in these fields . Future research may focus on overcoming the challenges associated with the aza Paternò–Büchi reaction, which is one of the most efficient ways to synthesize functionalized azetidines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methylbenzyl)oxy]azetidine typically involves the reaction of azetidine with 2-methylbenzyl alcohol under specific conditions. One common method is the nucleophilic substitution reaction where azetidine is reacted with 2-methylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Methylbenzyl)oxy]azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the 2-methylbenzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Comparison with Similar Compounds
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.
Piperidines: Six-membered nitrogen-containing heterocycles commonly found in natural products and pharmaceuticals.
Uniqueness
3-[(2-Methylbenzyl)oxy]azetidine is unique due to its four-membered ring structure, which imparts significant ring strain and unique reactivity. The presence of the 2-methylbenzyl group further enhances its chemical properties, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
3-[(2-methylphenyl)methoxy]azetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-9-4-2-3-5-10(9)8-13-11-6-12-7-11/h2-5,11-12H,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGOFCGXPXVSNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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